molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine

5H-[1,3]Dioxolo[4,5-f]indol-7-amine

Cat. No.: B11915452
M. Wt: 176.17 g/mol
InChI Key: VROASWXTPQCQHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-methylenedioxyindole with potassium tert-butylate in tetrahydrofuran at room temperature, followed by the addition of bromoacetic acid methyl ester at low temperatures . The reaction proceeds through nucleophilic substitution and cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5H-[1,3]Dioxolo[4,5-f]indol-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

5H-[1,3]Dioxolo[4,5-f]indol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,3]Dioxolo[4,5-f]indole: Lacks the amine group but shares the core structure.

    5,6-Methylenedioxyindole: A precursor in the synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine.

    1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a benzodioxole ring.

Uniqueness

This compound is unique due to the presence of both the dioxole and indole rings, which confer distinct chemical reactivity and potential biological activity. Its amine group further enhances its versatility in chemical modifications and applications in various research fields.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indol-7-amine

InChI

InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2

InChI Key

VROASWXTPQCQHE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CN3)N

Origin of Product

United States

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